(4S,5S)-4-(3,4-difluorophenyl)-N-(3-(4-(4-fluorophenyl)piperidin-1-yl)propyl)-5-methyl-2-oxooxazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SNAP-7915 is a small molecule drug that acts as an antagonist of the alpha-1a adrenergic receptor. It was initially developed by Lundbeck Research USA, Inc. and is primarily investigated for its potential therapeutic applications in treating urogenital diseases, particularly benign prostatic hyperplasia .
Preparation Methods
The synthesis of SNAP-7915 involves several key steps:
Addition of Ethylmagnesium Bromide: Ethylmagnesium bromide is added to 3,4-difluorobenzaldehyde to produce an alcohol intermediate.
Oxidation: The alcohol is then oxidized to a ketone using pyridinium chlorochromate.
Hydroxy Ketone Formation: Treatment with iodobenzene diacetate in methanolic potassium hydroxide produces a hydroxy ketone.
Oxime Formation and Reduction: The hydroxy ketone is converted to an oxime, which is subsequently reduced with lithium aluminium hydride to yield an amino alcohol.
Carbamate Formation and Cyclization: The amino alcohol is treated with di-tert-butyl dicarbonate to form a carbamate, which is then cyclized in the presence of sodium hydride in tetrahydrofuran to produce oxazolidinones.
Separation and Resolution: The resulting diastereomeric mixture of oxazolidinones is separated by column chromatography, and the racemic trans-isomer is resolved by chiral high-performance liquid chromatography to provide the required trans-oxazolidine.
Chemical Reactions Analysis
SNAP-7915 undergoes various chemical reactions, including:
Oxidation: The initial alcohol intermediate is oxidized to a ketone using pyridinium chlorochromate.
Reduction: The oxime intermediate is reduced with lithium aluminium hydride to yield an amino alcohol.
Substitution: The amino alcohol undergoes substitution reactions to form carbamates and oxazolidinones.
Cyclization: The carbamate intermediate is cyclized to form oxazolidinones in the presence of sodium hydride.
Common reagents used in these reactions include ethylmagnesium bromide, pyridinium chlorochromate, iodobenzene diacetate, lithium aluminium hydride, di-tert-butyl dicarbonate, and sodium hydride. The major products formed from these reactions are the oxazolidinone intermediates and the final trans-oxazolidine compound .
Scientific Research Applications
SNAP-7915 has several scientific research applications:
Chemistry: It is used as a model compound for studying the binding affinities and selectivities of alpha-1a adrenergic receptor antagonists.
Biology: SNAP-7915 is employed in research to understand the three-dimensional structures of human alpha-1a adrenergic receptors and their interactions with various ligands.
Medicine: The compound is investigated for its potential therapeutic applications in treating urogenital diseases, particularly benign prostatic hyperplasia.
Industry: SNAP-7915 is used in the development of more potent and selective alpha-1a adrenergic receptor antagonists for pharmaceutical applications
Mechanism of Action
SNAP-7915 exerts its effects by antagonizing the alpha-1a adrenergic receptor. This receptor is involved in the regulation of smooth muscle tone in the prostate and bladder neck. By blocking this receptor, SNAP-7915 helps to relax the smooth muscles, thereby alleviating symptoms associated with benign prostatic hyperplasia. The molecular targets and pathways involved include the alpha-1a adrenergic receptor and its downstream signaling pathways .
Comparison with Similar Compounds
SNAP-7915 is compared with other alpha-1a adrenergic receptor antagonists such as Silodosin and RWJ-69736. While all these compounds share a similar mechanism of action, SNAP-7915 is unique in its specific binding affinities and selectivities for the alpha-1a adrenergic receptor. This uniqueness is attributed to the stereochemical orientation of the groups at the C-4 and C-5 positions of the oxazolidinone ring .
Similar compounds include:
Silodosin: Another alpha-1a adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
RWJ-69736: A compound with similar binding affinities and selectivities for the alpha-1a adrenergic receptor
Properties
Molecular Formula |
C25H28F3N3O3 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(4S,5S)-4-(3,4-difluorophenyl)-N-[3-[4-(4-fluorophenyl)piperidin-1-yl]propyl]-5-methyl-2-oxo-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C25H28F3N3O3/c1-16-23(19-5-8-21(27)22(28)15-19)31(25(33)34-16)24(32)29-11-2-12-30-13-9-18(10-14-30)17-3-6-20(26)7-4-17/h3-8,15-16,18,23H,2,9-14H2,1H3,(H,29,32)/t16-,23+/m0/s1 |
InChI Key |
DTYAFBJXWWLRMA-QMHKHESXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](N(C(=O)O1)C(=O)NCCCN2CCC(CC2)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)F)F |
Canonical SMILES |
CC1C(N(C(=O)O1)C(=O)NCCCN2CCC(CC2)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)F)F |
Synonyms |
SNAP 7915 SNAP-7915 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.